5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid
Overview
Description
5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid is a complex organic compound that features a benzothiazole moiety linked to a chlorobenzoic acid through a sulfanylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Sulfanylacetyl Group: The benzothiazole derivative is then reacted with chloroacetyl chloride in the presence of a base to form the sulfanylacetyl intermediate.
Coupling with Chlorobenzoic Acid: Finally, the intermediate is coupled with 2-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Material Science: The compound is used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties.
Biological Studies: It serves as a probe in enzyme inhibition studies and as a potential neuroprotective agent.
Mechanism of Action
The mechanism of action of 5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but lacks the sulfanylacetylamino group.
5-Chloro-2-mercaptobenzothiazole: Contains a mercapto group instead of the sulfanylacetylamino group.
2-(Chloromethyl)benzothiazole: Features a chloromethyl group instead of the sulfanylacetylamino group.
Uniqueness
5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-2-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-11-6-5-9(7-10(11)15(21)22)18-14(20)8-23-16-19-12-3-1-2-4-13(12)24-16/h1-7H,8H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWAKULYQKGNCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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